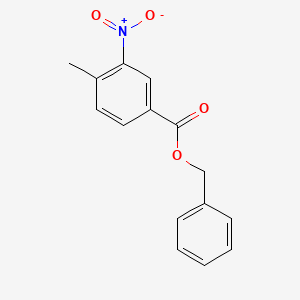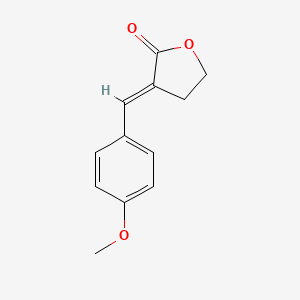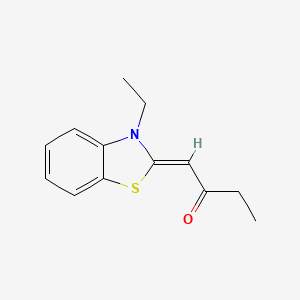![molecular formula C19H27NO2 B5634201 7-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634201.png)
7-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Spirocyclic compounds are synthesized through various strategies, including key steps like dianion alkylation, employing starting materials such as ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984). Another approach involves Smiles-type rearrangement for the preparation of tetra-azaspiro[4.5]decane derivatives, showcasing the versatility in synthesizing spirocyclic frameworks (Chimichi, Nesi, & Neri, 1984).
Molecular Structure Analysis
The structure of spirocyclic compounds is often confirmed through various spectroscopic methods, including IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry, as demonstrated in the synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane (Kukharev, 1995).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, leading to the formation of new structures. For example, the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization form the azaspirocycle, as part of the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane (Mai, Green, Bates, & Fang, 2010).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and boiling points, are closely related to their molecular structure. However, detailed physical properties specific to "7-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane" are not readily available and typically require experimental determination.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming derivatives, are significant for understanding the utility and application of spirocyclic compounds. For instance, catalytic hydrogenation over Raney nickel transforms [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, indicating the reactivity of similar spirocyclic frameworks (Sukhorukov et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-2-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-18(2)11-16-10-15(4-5-17(16)22-18)12-20-8-3-6-19(13-20)7-9-21-14-19/h4-5,10H,3,6-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFEGYZBWXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CN3CCCC4(C3)CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634125.png)

![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)

![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)
![1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5634180.png)
![(1S*,5R*)-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634182.png)
![N,N-dimethyl-2-{[(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5634204.png)
![3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one](/img/structure/B5634211.png)


![3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid](/img/structure/B5634225.png)